molecular formula C18H27N5O3S B5226867 N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}-2-methylpropanamide

N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}-2-methylpropanamide

Cat. No.: B5226867
M. Wt: 393.5 g/mol
InChI Key: AURYVYVKWGBFPD-UHFFFAOYSA-N
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Description

N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}-2-methylpropanamide is a synthetic compound with a complex molecular structureThe compound is characterized by its unique benzodiazole and piperazine moieties, which contribute to its diverse chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}-2-methylpropanamide typically involves multiple steps. The process begins with the preparation of the benzodiazole core, followed by the introduction of the piperazine moiety. The final step involves the sulfonylation of the piperazine ring to obtain the desired compound. Common reagents used in these reactions include methyl iodide, piperazine, and methanesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .

Scientific Research Applications

N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}-2-methylpropanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-{2-[(4-Methanesulfonylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}-2-methylpropanamide is unique due to its specific combination of benzodiazole and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-methyl-N-[1-methyl-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzimidazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O3S/c1-13(2)18(24)19-14-5-6-16-15(11-14)20-17(21(16)3)12-22-7-9-23(10-8-22)27(4,25)26/h5-6,11,13H,7-10,12H2,1-4H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURYVYVKWGBFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCN(CC3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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